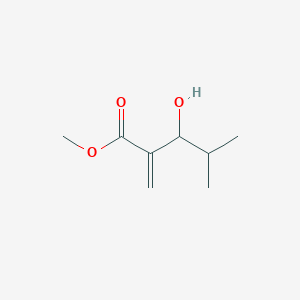

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of (meth)acrylate monomers, such as Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, is typically achieved through a reaction of an alcohol with (meth)acryloyl chloride . This process is carried out in a continuous flow process, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis

The molecular structure of this compound is determined by the presence of esters containing vinyl groups, which comprises two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This results in the conversion of alcohols to their corresponding esters .Physical and Chemical Properties Analysis

This compound is a colorless and clear liquid. It is part of the acrylates family, which are known for their diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness .Aplicaciones Científicas De Investigación

Polymerization and Materials Synthesis

Acrylate compounds, including those structurally similar to Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, are widely used in the synthesis of polymers with specific properties. For instance, the polymerization of cyclic monomers like Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate has been explored for creating polymers with unique properties such as high glass transition temperatures, indicating the potential for creating durable materials from acrylates (Moszner et al., 2003). Additionally, the copolymerization of acrylates with other monomers like methyl methacrylate has been studied to understand the reactivity ratios and synthesis of copolymers, which could offer insights into designing polymers with tailored properties (Balaji et al., 2001).

Functional Polymers and Coatings

Acrylate-based polymers are also investigated for their applications in creating functional coatings and materials. For example, hydroxy-telechelic polymers synthesized from acrylates have potential applications in forming end-functionalized polymers for various uses, including coatings and adhesives (Sarbu et al., 2004). The synthesis of novel hydroxypropyl methyl cellulose acrylate demonstrates the versatility of acrylate compounds in modifying cellulose derivatives for pharmaceutical applications, indicating the broader utility of acrylates in material science (Roy et al., 2010).

Advanced Polymer Architectures

Research on acrylates extends to developing advanced polymer architectures, such as block copolymers and graft polymers, which have significant implications in drug delivery, coatings, and high-performance materials. Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to create well-defined polymer structures using acrylate monomers, demonstrating the potential for precise control over polymer architecture (Anastasaki et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-hydroxy-4-methyl-2-methylidenepentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFGWLIGRMYDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=C)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438126 | |

| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71385-30-3 | |

| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)

![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)